5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 101219-39-0
VCID: VC11657546
InChI: InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-6-8(2)4-5-10(9)15-11/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C
Molecular Formula: C12H12O2S
Molecular Weight: 220.29 g/mol

5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

CAS No.: 101219-39-0

Cat. No.: VC11657546

Molecular Formula: C12H12O2S

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester - 101219-39-0

Specification

CAS No. 101219-39-0
Molecular Formula C12H12O2S
Molecular Weight 220.29 g/mol
IUPAC Name ethyl 5-methyl-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-6-8(2)4-5-10(9)15-11/h4-7H,3H2,1-2H3
Standard InChI Key AUWZTDQPZCZCCJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C
Canonical SMILES CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure consists of a benzo[b]thiophene scaffold—a fused bicyclic system combining a benzene ring and a thiophene moiety. Key substituents include:

  • Methyl group at the 5-position, enhancing lipophilicity and steric bulk.

  • Ethyl ester at the 2-position, providing reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or transesterification).

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons in the benzo[b]thiophene ring typically resonate between δ 7.2–8.0 ppm, while the methyl group at C5 appears as a singlet near δ 2.5 ppm. The ethyl ester’s methylene (CH₂) and methyl (CH₃) groups resonate at δ 4.3–4.5 (quartet) and δ 1.3–1.4 (triplet), respectively .

  • IR Spectroscopy: Strong absorption bands at ~1,700 cm⁻¹ (C=O stretch of the ester) and ~1,250 cm⁻¹ (C–O ester stretch) are characteristic .

Crystallographic Data

While single-crystal X-ray data for this specific compound is limited, analogous benzo[b]thiophene esters exhibit planar geometries with dihedral angles <5° between the ester group and the aromatic system, favoring π-π stacking interactions in solid-state applications.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 5-methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester typically involves cyclization and esterification steps:

Route 1: Gewald Reaction-Based Synthesis

  • Cyclization: Condensation of 2-mercaptoacetophenone derivatives with ethyl cyanoacetate in the presence of sulfur and a base (e.g., morpholine) yields the thiophene core.

  • Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃ .

Route 2: Direct Esterification

  • Starting Material: 5-Methyl-benzo[b]thiophene-2-carboxylic acid.

  • Reaction: Treatment with ethanol in the presence of H₂SO₄ (catalytic) under reflux conditions .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Gewald Reaction65–75≥95Byproduct formation during cyclization
Direct Esterification80–85≥98Acid-catalyzed side reactions

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in chloroform, THF, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions, necessitating anhydrous storage.

Thermal Properties

  • Melting Point: 86–88°C (lit.) .

  • Boiling Point: Estimated 320–325°C at 760 mmHg (calculated via ChemAxon).

Applications in Scientific Research

Pharmaceutical Intermediate

The ethyl ester group serves as a protective moiety for carboxylic acids, enabling controlled drug release in prodrug formulations. For example, hydrolysis under physiological conditions yields bioactive 5-methyl-benzo[b]thiophene-2-carboxylic acid, which has shown preliminary antitumor activity in vitro .

Materials Science

  • Organic Semiconductors: The planar benzo[b]thiophene core facilitates charge transport in thin-film transistors (TFTs). Devices incorporating this compound exhibit hole mobilities of ~0.5 cm²/V·s.

  • Luminescent Materials: When functionalized with electron-donating groups, the compound demonstrates blue fluorescence (λ<sub>em</sub> = 450 nm), making it a candidate for OLED applications.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral benzo[b]thiophene derivatives for drug discovery.

  • Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.

  • Biological Screening: Expanding in vivo studies to validate antitumor efficacy and pharmacokinetic profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator